

Application Notes and Protocols for (Rac)-NNC 55-0396 in Electrophysiological Studies

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Compound of Interest

Compound Name: (Rac)-NNC 55-0396

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-NNC 55-0396 is a potent and selective antagonist of T-type calcium channels, making it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these channels in various cell types.^{[1][2]} These application notes provide a comprehensive overview and detailed protocols for the use of **(Rac)-NNC 55-0396** in patch-clamp electrophysiology experiments, with a particular focus on pancreatic islet cells.

T-type calcium channels are low-voltage activated (LVA) channels that play crucial roles in cellular excitability, hormone secretion, and cell proliferation.^{[1][3][4][5]} NNC 55-0396 allows for the specific inhibition of these channels, enabling researchers to dissect their contribution to cellular function.^[2]

Data Presentation

Table 1: Electrophysiological Properties of T-type Calcium Currents Blocked by NNC 55-0396

Parameter	Cell Type	Value	Notes	Reference
Half-maximal inactivation (Vh)	Human pancreatic β-cells	-64 ± 2 mV	Determined using a two-pulse protocol in the presence of L- and P/Q-type channel blockers.	[6]
Human pancreatic α-cells		-71 ± 2 mV	-	[7]
Slope factor (nh)	Human pancreatic β-cells	8 ± 1 mV	-	[6]
Human pancreatic α-cells		8 ± 1 mV	-	[7]
Effect on Action Potential	Human pancreatic β-cells	Reduced amplitude and frequency	Peak voltage reduced from -28 ± 2 mV to -33 ± 3 mV.	[6][8]
IC50	Recombinant α1G T-type channels (in HEK293 cells)	~7 μM	-	[2]

Table 2: Recommended Working Concentrations of NNC 55-0396

Application	Concentration Range	Cell Type	Reference
Selective T-type Ca ²⁺ channel blockade	3 - 50 μM	Human pancreatic α-cells, hippocampal interneurons	[7][9]
Inhibition of T-type currents	20 μM	Rat anterior cingulate cortex neurons	[10]
General T-type channel inhibition	1 - 100 μM	Various	[2][9][11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Ca²⁺ Currents in Dispersed Pancreatic Islet Cells

This protocol describes the isolation and recording of T-type calcium currents from dispersed human or rodent pancreatic islet cells using **(Rac)-NNC 55-0396** as a selective blocker.

1. Cell Preparation: a. Isolate pancreatic islets using standard collagenase digestion methods. b. Culture islets overnight in RPMI-1640 medium supplemented with 10 mmol/L glucose and 2 mmol/L L-glutamine.[8] c. On the day of the experiment, disperse islets into single cells by incubation in a Ca²⁺-free buffer followed by gentle trituration.[8] d. Plate the dispersed cells onto glass coverslips suitable for microscopy and allow them to adhere.
2. Electrophysiology Setup: a. Use a standard patch-clamp rig equipped with an inverted microscope, micromanipulator, and a patch-clamp amplifier (e.g., EPC-9 or EPC10).[6][12][13] b. Maintain the recording chamber at 32-35°C.[6] c. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.[12][13]
3. Solutions: a. Extracellular Solution (in mM): 118 NaCl, 20 Tetraethylammonium-Cl (TEA-Cl), 5.6 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 5 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[7] To isolate Ca²⁺ currents, other cation currents (Na⁺, K⁺) are blocked. b. Intracellular (Pipette) Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl₂, 0.05 EGTA, 5 HEPES, 0.1 cAMP, and 3 Mg-ATP. Adjust pH to 7.15 with CsOH.[7] Cesium is used to block outward K⁺

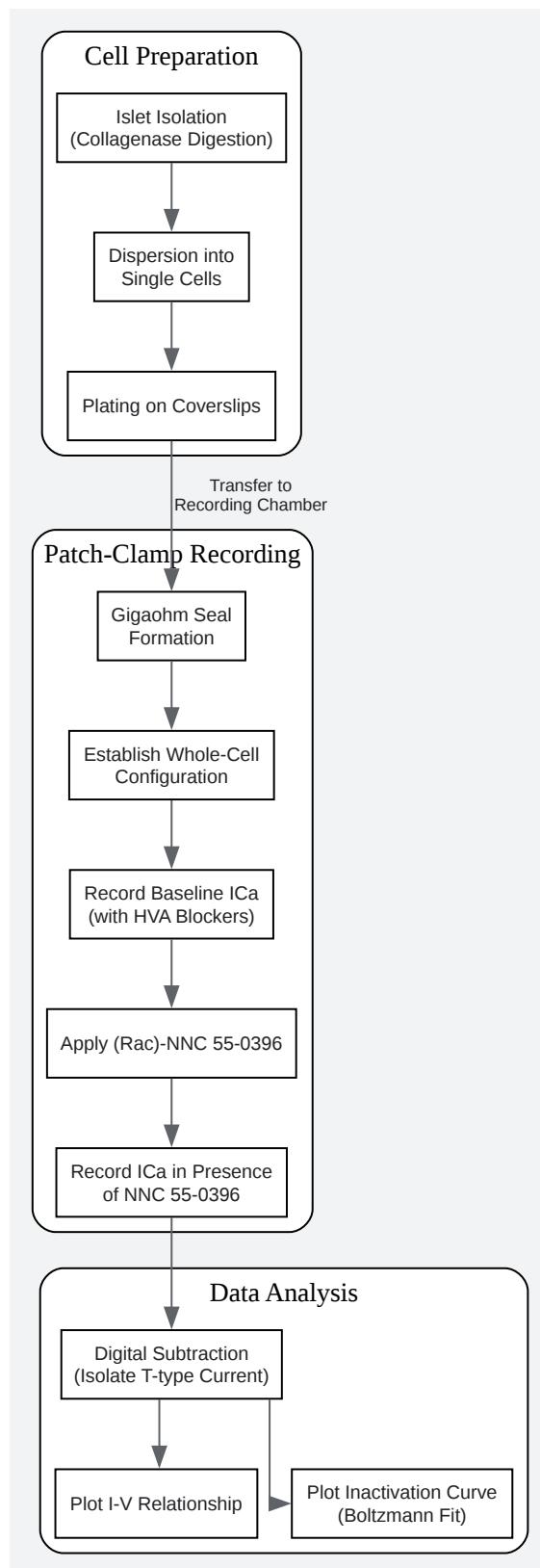
currents. c. **(Rac)-NNC 55-0396** Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.

4. Recording Procedure: a. Form a gigaohm seal ($>1\text{ G}\Omega$) on a selected cell. b. Establish the whole-cell configuration by applying gentle suction. c. Compensate for pipette and whole-cell capacitance. d. To isolate T-type currents, it is advisable to first block high-voltage activated (HVA) calcium channels (L-type and P/Q-type) using appropriate blockers like isradipine (e.g., 10 μM) and ω -agatoxin IVA (e.g., 200 nM).[6][8]

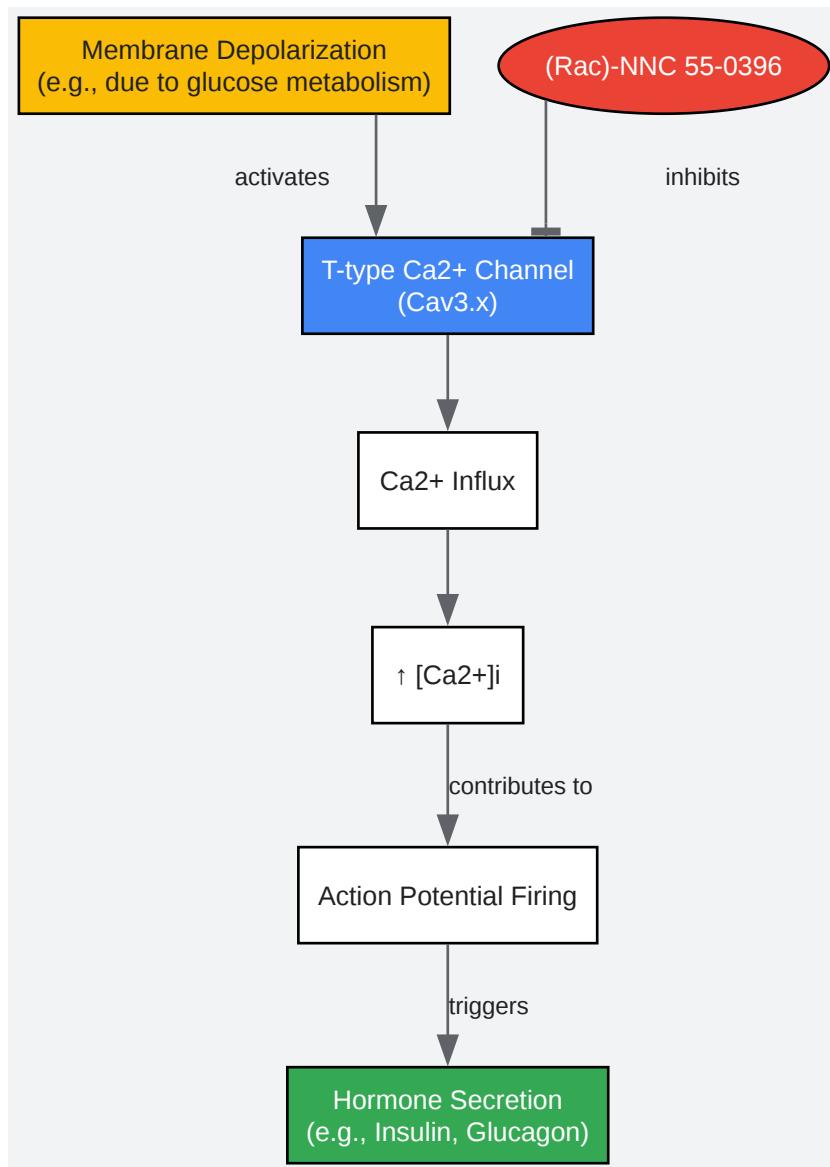
5. Voltage-Clamp Protocol for T-type Current Characterization: a. Activation Protocol: From a holding potential of -100 mV (to ensure channels are available for activation), apply depolarizing voltage steps in 10 mV increments (e.g., from -80 mV to +40 mV) for 200 ms. b. Inactivation Protocol (Two-Pulse): To determine the voltage-dependence of inactivation, apply a series of 500 ms conditioning pre-pulses (e.g., from -100 mV to -30 mV in 10 mV increments) followed by a constant test pulse to the voltage of maximal T-type current activation (e.g., -30 mV).[7] c. Pharmacological Isolation: i. Record baseline calcium currents using the protocols above in the presence of HVA channel blockers. ii. Perfusion the recording chamber with the extracellular solution containing **(Rac)-NNC 55-0396** (e.g., 10 μM). iii. After a stable block is achieved, repeat the voltage-clamp protocols. iv. The NNC 55-0396-sensitive current, representing the T-type current, can be obtained by digital subtraction of the currents recorded in the presence of the blocker from the baseline currents.[7]

6. Data Analysis: a. Measure the peak inward current at each voltage step. b. Plot the current-voltage (I-V) relationship. c. For the inactivation protocol, normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the V_h and n_h .

Mandatory Visualizations

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Caption: Experimental workflow for isolating T-type calcium currents using **(Rac)-NNC 55-0396**.



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Caption: Simplified signaling pathway showing the role of T-type Ca₂₊ channels and their inhibition by **(Rac)-NNC 55-0396**.

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